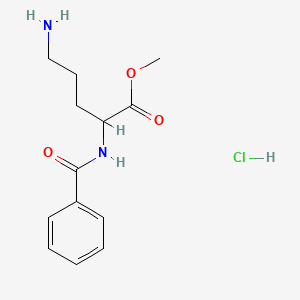
methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzoylamino group attached to the pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride typically involves the coupling of a benzoyl-protected amino acid with a methyl ester. One common method involves the use of benzoyl chloride and methyl (2S)-5-amino-2-pentanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group may facilitate binding to active sites, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- Na-Benzoyl-L-arginine methyl ester hydrochloride
Uniqueness
Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride is unique due to its specific structural features, such as the presence of both a benzoylamino group and a methyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
840-98-2 |
|---|---|
Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
methyl 5-amino-2-benzamidopentanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(8-5-9-14)15-12(16)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,14H2,1H3,(H,15,16);1H |
InChI Key |
VSZDXWVVQBAOMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCN)NC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















